

A Technical Guide to the Fungal Cell Membrane Disruption by Amphotericin B Deoxycholate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

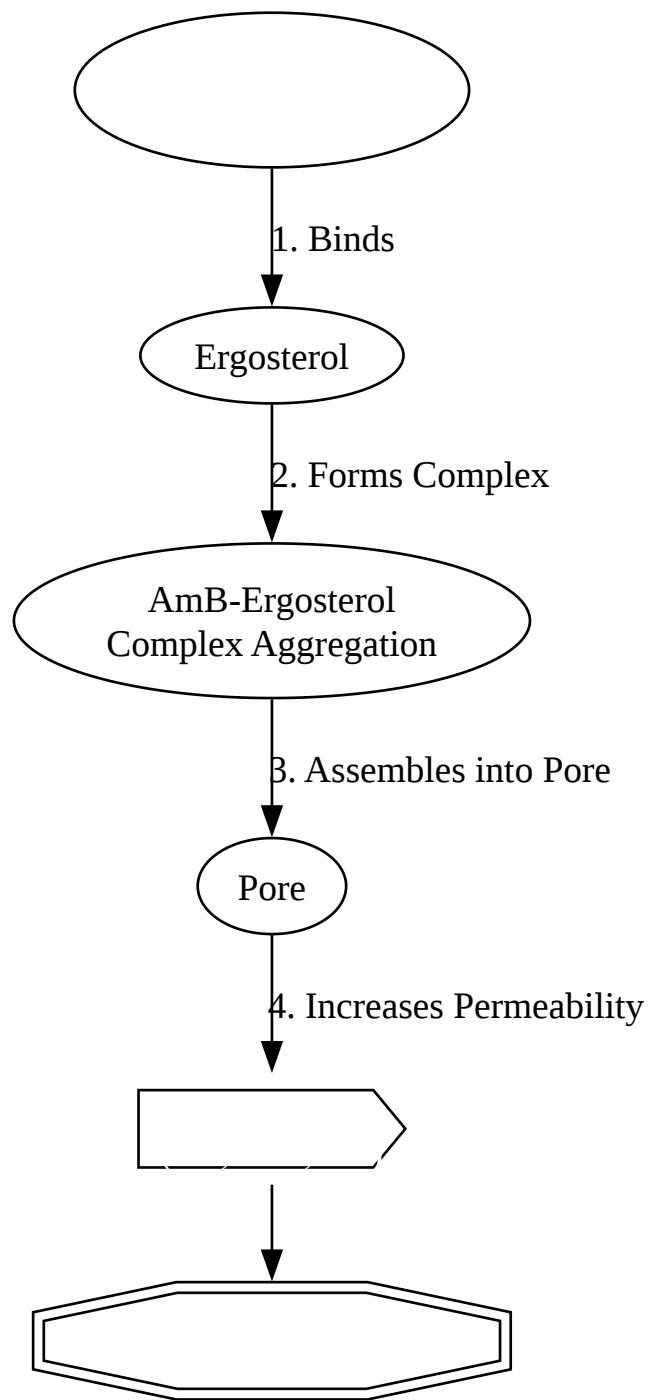
Compound Name: *Amphotericin b deoxycholate*

Cat. No.: *B1261006*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Amphotericin B (AmB), a polyene macrolide antibiotic, has been a critical therapeutic agent for severe systemic fungal infections for over six decades.^[1] Its deoxycholate formulation (AmB-d), despite known toxicities, remains a benchmark due to its broad-spectrum fungicidal activity.^{[2][3]} This guide provides an in-depth examination of the molecular mechanisms by which AmB-d exerts its potent antifungal effects, focusing on its interaction with the fungal cell membrane. The primary mechanisms involve the formation of transmembrane ion channels and the induction of oxidative damage.^{[4][5]}

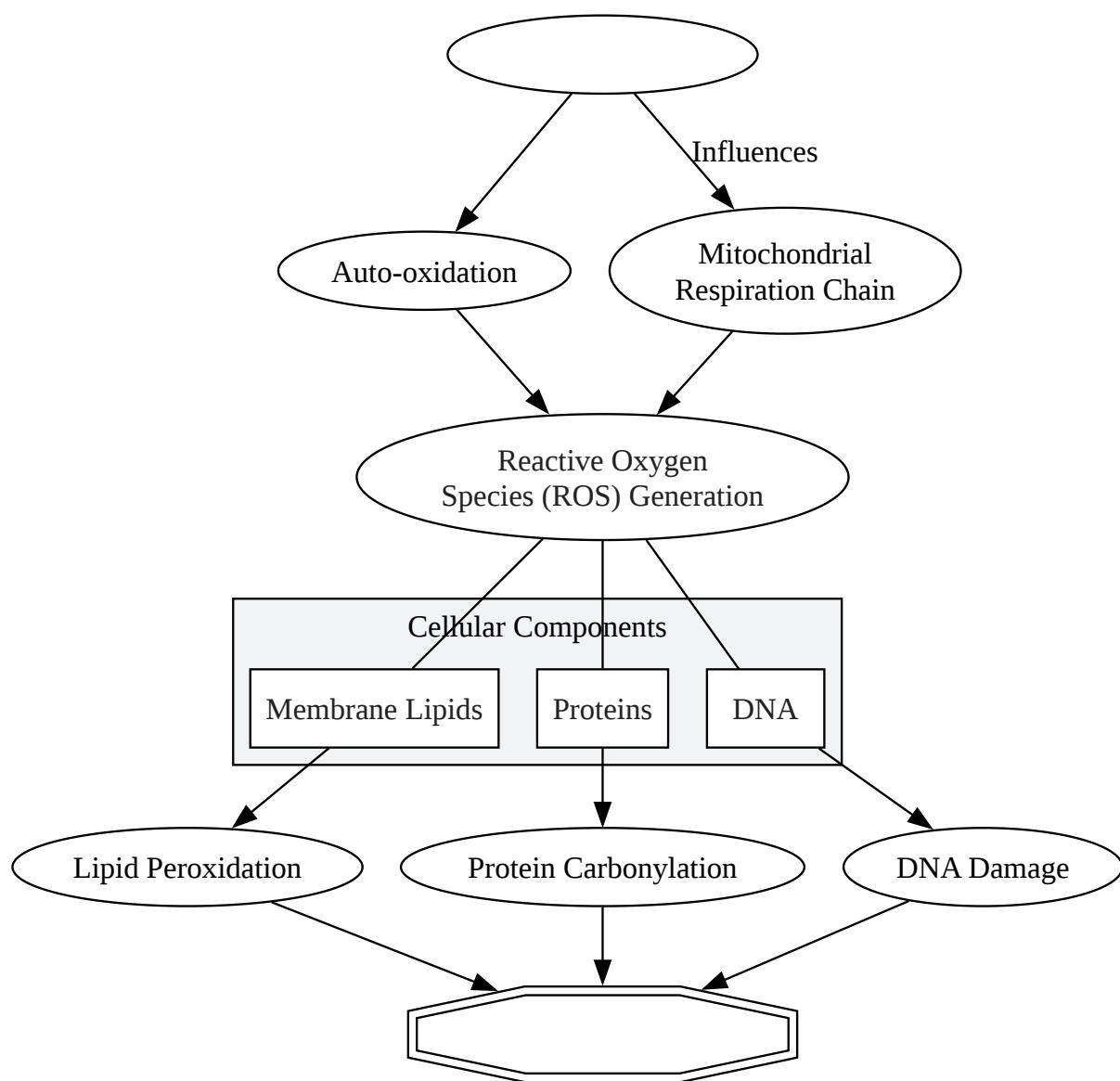

Primary Mechanism: Ergosterol Binding and Pore Formation

The cornerstone of Amphotericin B's action is its high affinity for ergosterol, the principal sterol in fungal cell membranes, which is analogous to cholesterol in mammalian cells.^{[6][7]} This selective binding is fundamental to its antifungal activity and relative selectivity.^[8]

The process unfolds in several stages:

- Binding to Ergosterol: AmB molecules preferentially bind to ergosterol within the lipid bilayer.^{[6][8]} This interaction is a prerequisite for its antifungal action, as derivatives unable to bind ergosterol show no activity.^[9]

- Self-Assembly and Aggregation: Following the initial binding, multiple AmB-ergosterol complexes self-assemble into larger aggregates.[5][10] Recent studies suggest a stable assembly may consist of seven AmB molecules.[10]
- Pore Formation: These aggregates arrange into a barrel-stave-like structure, forming a transmembrane pore or channel.[5][11] The hydrophobic polyene portion of AmB aligns with the lipid acyl chains, while the hydrophilic polyhydroxyl portion forms the interior of the aqueous channel.
- Ion Leakage: The formation of these pores dramatically increases membrane permeability, leading to the rapid and uncontrolled leakage of monovalent ions (K+, Na+, H+) and other small essential molecules from the cytoplasm.[6][11] This catastrophic loss of ionic gradients disrupts cellular homeostasis, leading to fungal cell death.[12]


[Click to download full resolution via product page](#)

Secondary Mechanism: Induction of Oxidative Damage

Beyond direct membrane disruption, AmB is known to induce significant oxidative stress within fungal cells, contributing to its fungicidal effect.^{[4][13]} This mechanism is considered a crucial,

parallel pathway to cell death.

- Auto-oxidation of AmB: Amphotericin B can auto-oxidize, leading to the generation of reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide.[14][15]
- Mitochondrial Dysfunction: AmB can influence mitochondrial activity, potentially disrupting the electron transport chain and further increasing the production of ROS.[4][13]
- Cellular Damage: The accumulation of these highly reactive molecules causes widespread damage to essential cellular components.[4] This includes lipid peroxidation, which further compromises membrane integrity, and protein carbonylation, which inactivates critical enzymes.[13][16] The combined damage culminates in cell death.[4]

[Click to download full resolution via product page](#)

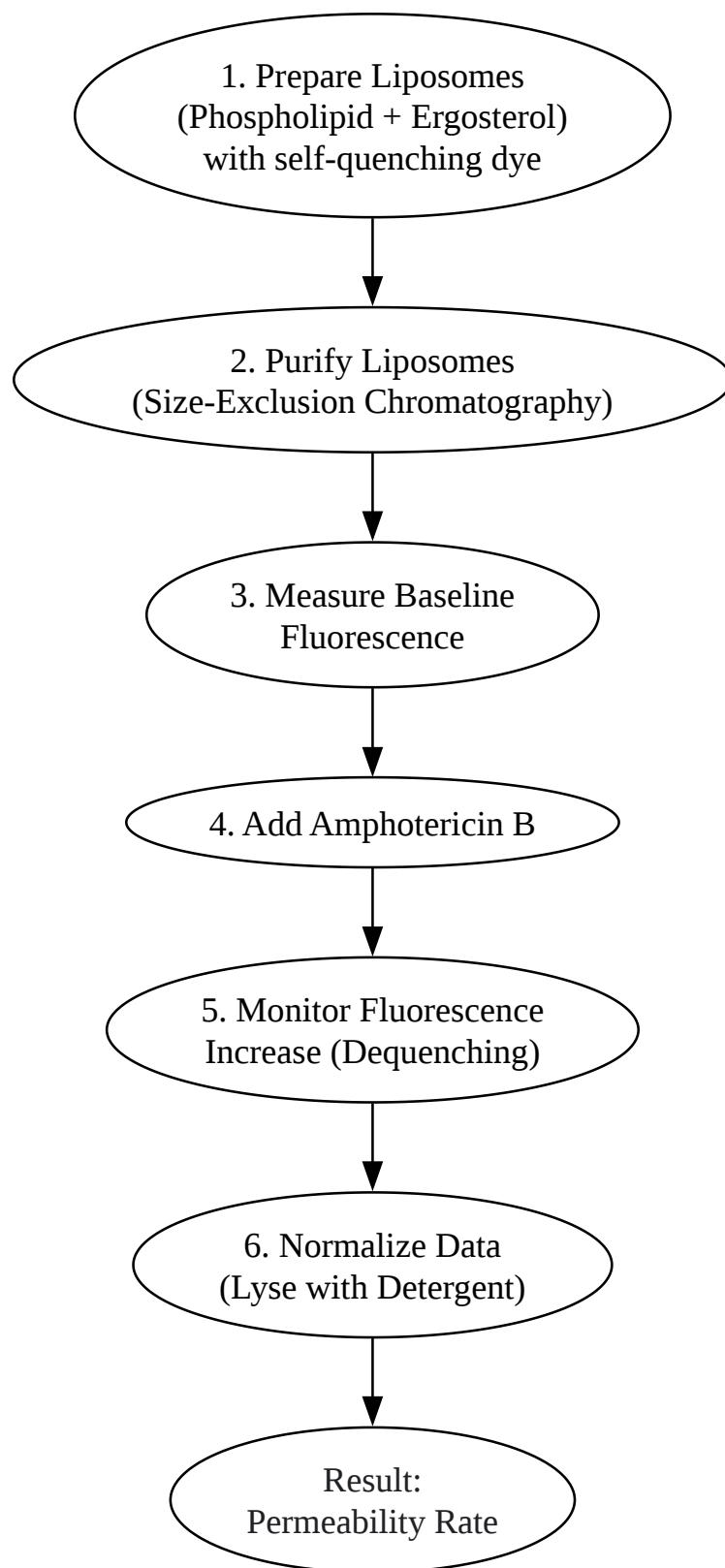
Quantitative Data Analysis

The selectivity of Amphotericin B is rooted in its differential affinity for fungal ergosterol over mammalian cholesterol. This difference, while not absolute, is significant enough to provide a therapeutic window.^[11] The nephrotoxicity associated with AmB-d is largely attributed to its residual binding to cholesterol in renal tubular cells.^{[3][6]}

Parameter	Ergosterol (Fungal)	Cholesterol (Mammalian)	Reference
Binding Affinity	High	Low	[6][11]
Effect	Forms stable pores, extracts sterol from membrane	Forms less stable pores, higher AmB insertion	[8]
Consequence	Rapid ion leakage, fungicidal	Cell membrane disruption, host toxicity (nephrotoxicity)	[3][6]

Table 1: Comparative Interaction of Amphotericin B with Fungal and Mammalian Sterols.

AmB Concentration	Effect on Fungal Cells	Effect on Mammalian Cells	Reference
Low (< 0.1 µg/mL)	Cation-selective channels, increased K+ leakage	Minimal effects, potential immunomodulation	[17][18]
Therapeutic (0.3 - 1.0 µg/mL)	Aqueous pore formation, rapid lysis, cell death	Increased K+ conductance, potential for toxicity	[17][19]
High (> 1.0 µg/mL)	Widespread cell lysis and death	Significant cytotoxicity, nephrotoxicity	[3]


Table 2:
Concentration-Dependent Effects of Amphotericin B.

Experimental Protocols

The elucidation of AmB's mechanism of action has been supported by various in vitro and cell-based assays. Below are outlines of key experimental protocols.

This assay measures the ability of AmB to permeabilize artificial membranes (liposomes) containing specific sterols.

- Objective: To quantify AmB-induced membrane permeability by measuring the leakage of an encapsulated fluorescent dye.
- Methodology:
 - Liposome Preparation: Prepare large unilamellar vesicles (LUVs) composed of phospholipids (e.g., POPC) and a specific sterol (ergosterol or cholesterol). Encapsulate a self-quenching concentration of a fluorescent dye (e.g., carboxyfluorescein or ANTS/DPX) within the liposomes.[20]
 - Purification: Remove non-encapsulated dye using size-exclusion chromatography.
 - Assay: Dilute the liposome suspension in a buffer in a fluorometer cuvette. Obtain a baseline fluorescence reading.
 - Treatment: Add a known concentration of AmB-d to the cuvette.
 - Measurement: Monitor the increase in fluorescence over time at an appropriate excitation/emission wavelength. Leakage of the dye into the external buffer causes dequenching and a proportional increase in fluorescence intensity.
 - Data Analysis: Normalize the leakage by lysing the liposomes with a detergent (e.g., Triton X-100) to achieve maximum fluorescence. Express leakage as a percentage of the maximum.[20]

[Click to download full resolution via product page](#)

This protocol uses fluorescent probes to detect the generation of ROS in fungal cells following exposure to AmB.

- Objective: To quantify the production of intracellular ROS in fungal cells.
- Methodology:
 - Cell Culture: Grow fungal cells (e.g., *Candida albicans*, *Cryptococcus neoformans*) to the mid-logarithmic phase.
 - Treatment: Harvest, wash, and resuspend the cells in a suitable buffer. Incubate the cells with various concentrations of AmB-d for a defined period (e.g., 1-3 hours). Include an untreated control and a positive control (e.g., H_2O_2).[\[13\]](#)[\[21\]](#)
 - Probe Staining: Add an oxidant-sensitive fluorescent probe, such as dihydroethidium (DHE) for superoxide or 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) for general ROS. Incubate in the dark.[\[21\]](#)[\[22\]](#)
 - Detection: Analyze the cells using flow cytometry to measure the fluorescence intensity of a large population of individual cells.[\[13\]](#)[\[22\]](#) Alternatively, fluorescence microscopy can be used for visualization.
 - Data Analysis: Quantify the mean fluorescence intensity (MFI) and the percentage of fluorescent (ROS-positive) cells in the treated samples compared to controls.

This technique allows for the measurement of ion channel activity in a live cell membrane without disrupting the intracellular environment.

- Objective: To directly measure ion currents through AmB-induced channels in the cell membrane.
- Methodology:
 - Cell Preparation: Isolate fungal protoplasts or use a suitable cell line.
 - Pipette Preparation: Prepare a patch pipette solution containing standard intracellular ions. The key component is the addition of Amphotericin B (or nystatin) to the pipette solution,

which will form pores only in the membrane patch under the pipette tip.[23][24]

- Seal Formation: Achieve a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.
- Perforation: Allow time for the AmB in the pipette to diffuse and form small ion-permeable pores in the membrane patch. This provides electrical access to the cell interior while leaving larger intracellular molecules undisturbed.[24][25]
- Recording: Apply voltage steps to the cell and record the resulting transmembrane currents. This allows for the characterization of the conductance, ion selectivity, and kinetics of the AmB-induced channels.[19]
- Data Analysis: Analyze the current-voltage (I-V) relationship to determine the properties of the channels formed by AmB.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Amphotericin B - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. nbinfo.com [nbinfo.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. It only takes one to do many jobs: Amphotericin B as antifungal and immunomodulatory drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Amphotericin B? [synapse.patsnap.com]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. The Antifungal Mechanism of Amphotericin B Elucidated in Ergosterol and Cholesterol-Containing Membranes Using Neutron Reflectometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. upload.medbullets.com [upload.medbullets.com]

- 10. chemrxiv.org [chemrxiv.org]
- 11. Amphotericin B - Wikipedia [en.wikipedia.org]
- 12. fadavispt.mhmedical.com [fadavispt.mhmedical.com]
- 13. The Production of Reactive Oxygen Species Is a Universal Action Mechanism of Amphotericin B against Pathogenic Yeasts and Contributes to the Fungicidal Effect of This Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Amphotericin B-induced oxidative damage and killing of *Candida albicans* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recent progress in the study of the interactions of amphotericin B with cholesterol and ergosterol in lipid environments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. Amphotericin B membrane action: role for two types of ion channels in eliciting cell survival and lethal effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Characterization of the effects of amphotericin B on ion channels in MDCK cells using the patch-clamp technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A Fluorescence Dequenching-based Liposome Leakage Assay to Measure Membrane Permeabilization by Pore-forming Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Increasing the Fungicidal Action of Amphotericin B by Inhibiting the Nitric Oxide-Dependent Tolerance Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Perforated Patch Clamp Recordings in ex vivo Brain Slices from Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Patch Clamp Recordings in Inner Ear Hair Cells Isolated from Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to the Fungal Cell Membrane Disruption by Amphotericin B Deoxycholate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1261006#mechanism-of-action-of-amphotericin-b-deoxycholate-on-fungal-cell-membranes>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com